4-Chloro-5-methoxybenzo[d]thiazol-2-amine
Overview
Description
4-Chloro-5-methoxybenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzene ring fused with a thiazole ring, which contains both sulfur and nitrogen atoms. The presence of a chloro and methoxy group on the benzene ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxybenzo[d]thiazol-2-amine typically involves the cyclization of substituted aniline derivatives with ammonium thiocyanate. One common method is the reaction of 4-chloro-2-methoxyaniline with ammonium thiocyanate in the presence of an oxidizing agent such as bromine or sodium bromide. The reaction is carried out in a solvent like isopropyl alcohol at room temperature, leading to the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Electrosynthesis is one such method, which uses an electric current to drive the reaction, reducing the need for hazardous chemicals. This method is efficient and environmentally friendly, producing high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methoxybenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the chloro and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-Chloro-5-methoxybenzo[d]thiazol-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxybenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins that mediate inflammation . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparison with Similar Compounds
4-Chloro-5-methoxybenzo[d]thiazol-2-amine can be compared with other benzothiazole derivatives:
2-Aminobenzothiazole: Lacks the chloro and methoxy groups, resulting in different reactivity and biological activity.
6-Methoxybenzothiazole: Similar structure but without the chloro group, affecting its chemical properties and applications.
4-Chlorobenzothiazole: Lacks the methoxy group, which influences its solubility and reactivity.
The presence of both chloro and methoxy groups in this compound makes it unique, enhancing its potential for diverse chemical reactions and biological activities .
Properties
IUPAC Name |
4-chloro-5-methoxy-1,3-benzothiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c1-12-4-2-3-5-7(6(4)9)11-8(10)13-5/h2-3H,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXFCXSACZJJKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)SC(=N2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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